molecular formula C16H42FNO3 B108558 Tetrabutylammonium fluoride trihydrate CAS No. 87749-50-6

Tetrabutylammonium fluoride trihydrate

Cat. No.: B108558
CAS No.: 87749-50-6
M. Wt: 315.51 g/mol
InChI Key: VEPTXBCIDSFGBF-UHFFFAOYSA-M
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Description

Tetrabutylammonium fluoride trihydrate is a quaternary ammonium salt with the chemical formula (C₄H₉)₄NF·3H₂O. It is commonly used as a source of fluoride ions in organic solvents. This compound is commercially available as a white solid trihydrate and as a solution in tetrahydrofuran. This compound is known for its role in organic synthesis, particularly in the removal of silyl ether protecting groups and as a phase transfer catalyst .

Mechanism of Action

Target of Action

Tetrabutylammonium fluoride trihydrate (TBAF) primarily targets silyl ether protecting groups in organic compounds . It also targets C-Si bonds , converting them into carbanions . The fluoride ion in TBAF is a strong hydrogen bond acceptor, which makes it an effective source of fluoride ions in organic solvents .

Mode of Action

TBAF interacts with its targets by acting as a source of fluoride ions in organic solvents . As a deprotecting agent, TBAF in DMSO converts O-silylated enolates into carbonyls . When interacting with C-Si bonds, TBAF generates carbanions that can be trapped with electrophiles or undergo protonolysis .

Biochemical Pathways

TBAF is involved in various biochemical pathways. It is used in reactions like aldol-type condensation reactions, Michael-type reactions, and ring-opening reactions . It also acts as a promoter in cross-coupling reactions and cyclization of carbocycles and heterocycles .

Pharmacokinetics

It’s known that the fluoride ion in tbaf is a strong hydrogen bond acceptor, which affects its solubility in organic solvents . This property could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of TBAF’s action is the removal of silyl ether protecting groups from organic compounds . This allows for further chemical reactions to take place. Additionally, TBAF’s interaction with C-Si bonds results in the formation of carbanions, which can then be trapped with electrophiles or undergo protonolysis .

Action Environment

The action of TBAF is influenced by environmental factors such as the presence of water and the type of solvent used. TBAF samples are almost always hydrated, resulting in the formation of bifluoride (HF 2−), hydroxide (OH −), as well as fluoride . The basicity of fluoride increases significantly when transitioning from aqueous to aprotic solvents . Furthermore, the strong hydrogen bonding ability of fluoride with water means that wet TBAF and anhydrous TBAF show dramatic differences in fluoride nucleophilicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium fluoride trihydrate can be synthesized through several methods:

Industrial Production Methods

The industrial production of this compound typically involves the ion-exchange method due to its efficiency and scalability. The process is environmentally friendly as it avoids the use of organic solvents and hydrofluoric acid .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium fluoride trihydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    Tetrabutylammonium Bromide: Similar in structure but provides bromide ions instead of fluoride ions.

    Tetrabutylammonium Hydroxide: Provides hydroxide ions and is used as a strong base.

    Tetrabutylammonium Chloride: Provides chloride ions and is used in phase transfer catalysis.

Uniqueness

Tetrabutylammonium fluoride trihydrate is unique due to its ability to provide fluoride ions in organic solvents, which are typically challenging to achieve with inorganic fluoride salts. Its high solubility and stability in organic solvents make it a valuable reagent in organic synthesis .

Properties

IUPAC Name

tetrabutylazanium;fluoride;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.FH.3H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;/h5-16H2,1-4H3;1H;3*1H2/q+1;;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPTXBCIDSFGBF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H42FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471191
Record name Tetrabutylammonium fluoride trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87749-50-6
Record name Tetrabutylammonium fluoride trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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